molecular formula C20H22N4O2 B304461 1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE

1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE

Cat. No.: B304461
M. Wt: 350.4 g/mol
InChI Key: FNSYNEITSVRIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of pyridinylpiperazines These compounds are characterized by a pyridine ring linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common method includes the reaction of 4-pyridin-2-yl-piperazine with a suitable pyrrolidine derivative under controlled conditions. The reaction often requires the use of solvents such as dichloromethane and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHYLPHENYL)-3-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring, piperazine ring, and pyrrolidine-2,5-dione moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H22N4O2/c1-15-5-7-16(8-6-15)24-19(25)14-17(20(24)26)22-10-12-23(13-11-22)18-4-2-3-9-21-18/h2-9,17H,10-14H2,1H3

InChI Key

FNSYNEITSVRIPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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